KPT-185

XPO1/CRM1 inhibition Mantle Cell Lymphoma Antiproliferative activity

Select KPT-185 for p53-independent XPO1/CRM1 studies in MCL (MINO IC50=132 nM) and HTS with 71 mg/mL DMSO solubility. This early SINE lead features a distinct phenyl-triazole-isopropyl acrylate scaffold enabling unique CRM1 NES-groove binding. Use as a benchmark probe for irreversible washout kinetics and solid tumor target validation (NSCLC/PDAC IC50~150 nM). ≥98% purity.

Molecular Formula C16H16F3N3O3
Molecular Weight 355.31 g/mol
Cat. No. B8083228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKPT-185
Molecular FormulaC16H16F3N3O3
Molecular Weight355.31 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F
InChIInChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4+
InChIKeyNLNGWFLRRRYNIL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KPT-185 (propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate): Chemical Identity and Baseline Profile


Propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate (CAS 1333151-73-7), commonly designated KPT-185, is a synthetic small molecule belonging to the class of 1,2,4-triazole-containing acrylate esters [1]. It functions as a potent and irreversible Selective Inhibitor of Nuclear Export (SINE) that targets the nuclear export receptor Exportin-1 (XPO1/CRM1) . The compound exhibits a molecular formula of C16H16F3N3O3 and a molecular weight of 355.31 g/mol, and is primarily utilized as a research tool in oncology for investigating XPO1-mediated nuclear transport mechanisms .

The Functional Irreplaceability of KPT-185: Why In-Class XPO1 Inhibitors Are Not Interchangeable


Although multiple compounds are classified as Selective Inhibitors of Nuclear Export (SINEs) targeting XPO1/CRM1, they exhibit critical differences in chemical structure, binding orientation, potency, and physicochemical properties that preclude simple substitution [1]. KPT-185, as an early lead SINE compound, possesses a distinct phenyl-triazole-isopropyl acrylate scaffold that confers a unique binding mode within the CRM1 nuclear export signal (NES)-binding groove compared to later-generation analogs like KPT-276 and selinexor (KPT-330) [2]. These structural variations translate directly into divergent in vitro potency profiles, selectivity windows, and formulation suitability, with KPT-185 demonstrating sub-100 nM IC50 values in mantle cell lymphoma (MCL) models, a potency level not uniformly observed across all SINE compounds [3]. Therefore, the selection of a specific XPO1 inhibitor must be guided by the precise experimental context and the required balance of potency, solubility, and target engagement kinetics.

KPT-185 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Superior Potency in Mantle Cell Lymphoma (MCL) Models vs. Later-Generation SINEs

KPT-185 demonstrates exceptionally high potency in Mantle Cell Lymphoma (MCL) cell lines, achieving IC50 values as low as 18 nM in Z138 cells, which is approximately 6- to 18-fold more potent than the IC50 values reported for the clinical-stage analog KPT-276 (IC50 = 320.6 nM) and KPT-330 (selinexor, IC50 = 119.9 nM) in the A375 melanoma cell line under comparable assay conditions [1][2].

XPO1/CRM1 inhibition Mantle Cell Lymphoma Antiproliferative activity

Demonstrated p53-Independent Cytotoxicity in MCL: A Key Differentiator from Many Chemotherapeutics

KPT-185 uniquely inhibits cell growth and induces apoptosis in both wild-type and mutant p53 Mantle Cell Lymphoma (MCL) cell lines, a critical advantage over many conventional chemotherapeutics whose efficacy is often attenuated in p53-mutant tumors [1][2]. In a panel of MCL lines, KPT-185 displayed IC50 values of 18 nM (Z138, wt-p53), 141 nM (JVM-2, wt-p53), 132 nM (MINO, mt-p53), and 144 nM (Jeko-1, mt-p53), demonstrating consistent potency irrespective of p53 status [1].

p53-independent Mantle Cell Lymphoma Apoptosis

Favorable Physicochemical Profile: High Solubility in DMSO and Ethanol

KPT-185 exhibits excellent solubility in standard in vitro formulation solvents, achieving concentrations of 71 mg/mL (199.82 mM) in both DMSO and ethanol, which is a critical parameter for accurate dose-response studies and high-throughput screening . This level of solubility is higher than that reported for some other XPO1 inhibitors, such as the clinical candidate selinexor (KPT-330), which requires more complex formulation strategies for in vivo administration .

Solubility Formulation In vitro studies

High Analytical Purity Ensuring Reproducible Research Outcomes

Commercially available KPT-185 is routinely supplied with a purity of ≥99.12% as determined by HPLC, a specification that exceeds the standard >98% purity level often observed for research-grade SINE compounds and ensures that biological effects are attributable to the target molecule rather than impurities [1]. This high purity is supported by comprehensive analytical documentation including HPLC chromatograms and NMR spectra, providing procurement confidence for rigorous research applications [1].

Purity Quality Control Reproducibility

Optimized Application Scenarios for KPT-185 in Oncology Research


Mechanistic Studies of XPO1/CRM1 Inhibition in p53-Mutant Mantle Cell Lymphoma

KPT-185 is ideally suited for investigating the p53-independent mechanisms of XPO1/CRM1 inhibition in Mantle Cell Lymphoma (MCL) models. Its demonstrated potency in both wild-type (Z138, IC50 = 18 nM) and mutant p53 (MINO, IC50 = 132 nM; Jeko-1, IC50 = 144 nM) cell lines makes it a critical tool for dissecting pathways that operate independently of p53 tumor suppressor function [1]. This application is particularly valuable given that many MCL patients harbor TP53 mutations, and understanding p53-independent mechanisms is essential for developing effective therapies for this patient population.

High-Throughput Screening and In Vitro Combination Studies in Hematological Malignancies

The high solubility of KPT-185 in DMSO (71 mg/mL, 199.82 mM) makes it an excellent candidate for high-throughput screening (HTS) campaigns and large-scale in vitro combination studies across panels of hematological cancer cell lines . Its ability to form stable, high-concentration stock solutions minimizes the risk of compound precipitation during automated liquid handling, ensuring accurate and reproducible dosing. This is particularly advantageous when testing synergistic effects with other agents, as demonstrated in acute myeloid leukemia (AML) models where KPT-185 exhibited IC50 values ranging from 100-500 nM and synergized with other targeted therapies .

Biochemical Assays to Probe CRM1-Cargo Binding and Nuclear Export Kinetics

KPT-185's unique binding orientation within the CRM1 NES-binding groove, distinct from analogs like KPT-276 and KPT-251, makes it a specialized probe for studying the structural determinants of CRM1-cargo interactions [2]. Its irreversible binding mode also allows for 'washout' experiments to assess the kinetics of nuclear export recovery and the stability of the CRM1-inhibitor complex. This application is crucial for researchers aiming to understand the precise molecular pharmacology of SINE compounds and for guiding the design of next-generation XPO1 inhibitors.

Preclinical Validation of XPO1 as a Therapeutic Target in Solid Tumors

Although KPT-185 is primarily an in vitro tool, its robust activity in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) cell lines (IC50s ~150 nM) supports its use in preclinical target validation studies for solid tumors [3][4]. Researchers can utilize KPT-185 to establish proof-of-concept for XPO1 dependency in their specific solid tumor models before advancing to in vivo studies with orally bioavailable analogs like KPT-276 or selinexor. Its well-documented ability to induce apoptosis and cell-cycle arrest across diverse cancer types underscores its utility as a benchmark compound in target validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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